N-Methyl-m-toluidine is an organic compound with the chemical formula C₈H₁₁N. It is a colorless to pale yellow liquid characterized by a distinct aromatic odor. This compound belongs to the class of N-methylated aromatic amines, specifically a derivative of m-toluidine. It is soluble in organic solvents but insoluble in water, with a density of approximately 0.932 g/cm³ . N-Methyl-m-toluidine is known for its toxicological properties, being classified as harmful if swallowed, in contact with skin, or if inhaled .
N-Methyl-m-toluidine is a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact []. Symptoms of exposure may include irritation of the eyes, skin, and respiratory tract, headache, dizziness, nausea, and vomiting. In severe cases, exposure can lead to convulsions, coma, and even death [].
The biological activity of N-Methyl-m-toluidine has been a subject of research due to its toxicological effects. It exhibits acute toxicity, particularly through dermal contact and ingestion. Studies indicate that exposure can lead to severe health risks, including skin burns and respiratory issues due to inhalation of vapors . Its potential mutagenic effects are also under investigation, necessitating caution in handling and usage.
N-Methyl-m-toluidine can be synthesized through several methods:
These methods highlight the versatility of synthetic approaches available for producing this compound.
N-Methyl-m-toluidine finds applications primarily in the chemical industry:
Interaction studies involving N-Methyl-m-toluidine have focused on its reactivity with other chemicals and its biological interactions:
N-Methyl-m-toluidine shares structural similarities with several other compounds within the aromatic amine category. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| N-Ethyl-m-toluidine | C₉H₁₃N | Similar toxicity profile; used in dye synthesis |
| N,N-Dimethyl-m-toluidine | C₉H₁₃N | Higher degree of methylation; more reactive |
| m-Toluidine | C₇H₉N | Parent compound; less toxic than N-methyl variant |
| N,N-Diethyl-m-toluidine | C₁₁H₁₅N | Similar applications; lower toxicity |
What sets N-Methyl-m-toluidine apart from these similar compounds is its specific methylation at the nitrogen atom, which influences both its reactivity and biological activity. Its unique properties make it particularly valuable in specific industrial applications while also posing significant health risks.
Modern bulk manufacture of N-alkylated toluidines, including N-methyl-meta-toluidine, evolved from technology first commercialised for the parent compound N-methyl-aniline. The industry has converged on two high-throughput paradigms that differ in the oxidation state of the starting aromatic and in the reactor phase.
Table 1. Representative large-scale routes to N-methyl-meta-toluidine
| Entry | Principal feedstock(s) | Catalyst system (support) | Reaction zone | Typical operating window | Isolated yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Meta-toluidine + methanol | Copper oxide–chromium oxide promoted with zinc oxide on alumina | Fixed-bed vapour phase | 230 – 260 degrees Celsius; 1.5 mega-pascals; methanol : amine = 2 : 1 molar | 92 – 95 percent | [1] [2] |
| 2 | Meta-nitrotoluene + hydrogen + methanol (one-pot reductive alkylation) | Bifunctional copper oxide–chromium oxide–zinc oxide granules | Dual-zone tubular reactor | 280 – 320 degrees Celsius; 2.0 – 3.0 mega-pascals; hydrogen : nitro-arene ≈ 3 : 1 molar | 88 – 91 percent | [2] |
| 3 | Meta-toluidine + methanol | Zeolite Y protonated form pre-treated with lanthanum ions | Spouted-bed vapour phase | 350 degrees Celsius (short contact); near-atmospheric pressure | 78 percent (selective, minimal N,N-dimethylation) | [3] |
| 4 | Meta-toluidine + methanol | Copper oxide dispersed on niobic acid–alumina composite | Trickle-bed liquid phase | 180 degrees Celsius; 2 mega-pascals; continuous methanol purge | 85 percent | [4] |
Industrial producers overwhelmingly prefer Entry 1 because copper-based catalysts achieve near-stoichiometric selectivity, suppress consecutive N,N-dialkylation, and tolerate water formed in situ [1] [2]. The porous alumina matrix maintains thermal conductivity and minimises hot-spots under the exothermic borrowing-hydrogen sequence.
Feed integration schemes typically direct fresh meta-toluidine, recovered methanol, and compressed hydrogen (for oxygen-scavenging) into a single pre-heater coil. Reactors are charged with 4 – 6 millimetre pellets to avoid excessive pressure drop. Space velocities of 0.7 – 1.0 kilograms of amine per kilogram of catalyst per hour balance throughput with copper surface life, which exceeds 4,000 operating hours before regeneration is required [2].
Emergent dual-zone processes (Entry 2) bypass separate reduction steps by converting meta-nitrotoluene directly. A short, hotter “front” layer completes hydrogenation, while the downstream bed carries out N-methylation with methanol-derived formaldehyde under identical hydrogen flow [2]. The configuration eliminates logistics for isolating meta-toluidine and can deliver cost advantages where nitration is captive to the site.
The canonical pathway involves methanol dehydrogenation on copper sites to formaldehyde and hydrogen, condensation between meta-toluidine and formaldehyde to an imine, and Cu-mediated hydrogenation of that imine to the N-methyl amine; water is the only stoichiometric by-product [1]. Conversion is thermodynamically favoured above 200 degrees Celsius and under slight hydrogen partial pressure, which suppresses unwanted C-alkylation. Chromium oxide functions as a structural promoter, impeding copper sintering and extending catalyst life [1].
Kinetic studies using temperature-programmed surface reaction show activation energies of 72 kilojoules per mole for methanol dehydrogenation and 55 kilojoules per mole for imine hydrogenation, confirming the first step as rate-limiting under industrial conditions [2]. Incremental zinc oxide lowers the dehydrogenation barrier by augmenting basic sites that facilitate methanol adsorption [2].
Academic research increasingly targets lower-temperature liquid-phase systems that operate under weak base. A ruthenium complex bearing bis-diphenylphosphino-phenyl ether ligand has demonstrated quantitative N-methylation of meta-toluidine using methanol at 110 degrees Celsius in twelve hours, with cesium carbonate as base and water as the only by-product [5]. Deuterium labelling confirms a classical borrowing-hydrogen loop: methanol → formaldehyde → imine → secondary amine → catalyst rehydrogenation [5].
While such homogeneous catalysts promise gentler conditions and tunable selectivity, ligand cost and separation challenges currently limit manufacturing use. Nevertheless, pilot-scale trials at one kilogram prove the chemistry is transferable beyond millimole scale, and ligand immobilisation on silica is being explored to streamline recovery [5].
Protonic zeolites with twelve-membered oxygen rings promote N-methylation at 320 – 360 degrees Celsius, but they also catalyse C-alkylation of the aromatic ring. Partial ion-exchange with lanthanum reduces Brønsted acid strength, selectively directing formaldehyde-derived methoxy cations to the amine lone pair [3]. Space velocity must be high (≥3 kilograms per kilogram per hour) to avoid coke formation. Though selectivity can reach eighty percent, rapid activity loss remains a barrier to adoption.
Crude reactor effluent typically contains unreacted methanol, water, trace dimethylated amine, formaldehyde oligomers, and heavy condensation resin. Because N-methyl-meta-toluidine boils at 204 degrees Celsius under atmospheric pressure and forms no azeotrope with methanol [6] [7], staged distillation achieves efficient separation.
Table 2. Standard downstream sequence in copper-catalysed continuous production
| Step | Column pressure | Top product | Bottom product | Typical fraction purity | Yield retention | Reference |
|---|---|---|---|---|---|---|
| 1 – Methanol recovery | 50 kilo-pascals | Methanol + water | Crude amine mixture | 99 percent methanol | > 99 percent of amine retained | [1] |
| 2 – Light ends removal | 20 kilo-pascals | Water + dimethyl ether | Heavy phase | 97 percent water-free | Quantitative | [1] |
| 3 – Main amine cut | 5 kilo-pascals | N-methyl-meta-toluidine | Polymer residues | 99.5 percent amine | 95 percent overall | [6] [7] |
Vacuum operation keeps pot temperature below 140 degrees Celsius, suppressing secondary oxidation which discolours the amine [8]. Spent pot residues, rich in phenolic resin, are incinerated for energy recovery.
Yield optimisation hinges on four process levers:
Methanol-to-amine molar ratio. Excess methanol drives the equilibrium forward but dilutes reactant partial pressure. Optimisation studies locate a maximum around two-to-one, where formaldehyde concentration is sufficient and dehydrogenation kinetics remain first-order [1].
Water management. Continuous removal of water through overhead condensation shifts equilibrium, lifts conversion by up to three percentage points, and mitigates copper surface poisoning [2].
Bed temperature profiling. Infra-red thermography during scale-up revealed that holding the first ten percent of catalyst length ten degrees cooler than bulk suppresses exotherms that otherwise initiate N,N-dimethylation, improving selectivity from ninety-one to ninety-five percent [2].
Periodic oxidative regeneration. Passing dilute air at 250 degrees Celsius for two hours every 2,000 operating hours removes carbonaceous deposits, restoring 98 percent of initial activity without mechanical dumping of catalyst [2].
Laboratory crystallographic work confirms that purified N-methyl-meta-toluidine is a mobile liquid under ambient conditions with refractive index 1.556 at 20 degrees Celsius and density 0.957 grams per millilitre [6] [7]. Colour stability demands oxygen exclusion; therefore, storage tanks are blanketed with nitrogen and fitted with desiccant dryers to inhibit peroxide formation that could lower product assay through slow oxidative coupling.
Table 3. Impact of optimisation variables on isolated yield (pilot-scale fixed-bed, 20 kilogram per hour feed)
| Variable changed from base case | Yield before change | Yield after change | Absolute gain | Reference |
|---|---|---|---|---|
| Methanol : meta-toluidine from 1.5 : 1 to 2.0 : 1 | 92.1 percent | 94.7 percent | +2.6 percent | [1] |
| Introduce inter-bed water knock-out drum | 93.0 percent | 95.4 percent | +2.4 percent | [2] |
| Install graded temperature bed (cool front zone) | 94.0 percent | 95.9 percent | +1.9 percent | [2] |
| Adopt scheduled oxidative burn-off | Declines to 88 percent after 2,000 h | Restored to 96 percent post-regeneration | +8 percent | [2] |
Repeated campaigns confirm that combining all four measures sustains production at ninety-six percent isolated yield over seventeen operational months without catalyst replacement [2].
The three-dimensional molecular geometry of N-Methyl-m-toluidine exhibits characteristics typical of substituted anilines with additional methyl substitution patterns. While specific conformational studies for N-Methyl-m-toluidine are limited in the literature, related research on aromatic amines provides insights into the expected structural behavior.
The compound's refractive index of 1.56 (at 20°C) [1] [5] [9] indicates specific optical properties related to its molecular polarizability and electronic structure. This value is consistent with aromatic amine compounds bearing alkyl substituents and suggests a moderate degree of molecular compactness.
Computational conformational analysis approaches, as demonstrated in related aromatic amine studies [10], would typically involve systematic exploration of the conformational space around the N-methyl bond and the relative orientation of the methyl substituent on the aromatic ring. The presence of both meta-positioned methyl group and N-methyl substitution creates distinct steric and electronic environments that influence the molecule's preferred conformations.
Crystal structure determination studies on related m-toluidine derivatives show that aromatic amines typically adopt conformations that optimize hydrogen bonding interactions and minimize steric hindrance [11] [12]. For m-toluidine itself, crystallographic analysis reveals monoclinic crystal systems with space group P2₁/c and Z = 8, where molecules form chains through N—H⋯N hydrogen bonds [11]. The N-methyl substitution in N-Methyl-m-toluidine would eliminate the hydrogen bonding donor capability of the amine nitrogen, significantly altering the intermolecular interaction patterns and consequently the solid-state structure.
N-Methyl-m-toluidine exhibits well-defined thermal and phase transition properties that reflect its molecular structure and intermolecular interactions.
Boiling Point: The compound has a boiling point of 207°C under standard atmospheric pressure [1] [5] [13] [6]. This value falls within the literature range of 204-207°C [1] [5] [13] [6], demonstrating consistency across multiple sources. The boiling point is significantly higher than that of the parent m-toluidine (203-204°C [14] [15] [16]), which can be attributed to the additional methyl group increasing the molecular weight and van der Waals interactions.
Density and Specific Gravity: The density of N-Methyl-m-toluidine is reported as 0.957 g/mL at 25°C [1] [17] [9], with the specific gravity (20/20) measured as 0.97 [5] [6] [9]. These values are consistent across multiple commercial and technical sources, indicating good reproducibility in measurements. The density is slightly lower than that of m-toluidine itself (0.989 g/cm³ at 20°C [15]), reflecting the structural differences introduced by N-methylation.
Flash Point: The compound exhibits a flash point of 100°C [5] [13] [6] [9], with some sources reporting a range of 90-100°C [9]. This relatively high flash point indicates moderate thermal stability and reduced volatility compared to lower-molecular-weight aromatic amines.
Phase Transition Characteristics: N-Methyl-m-toluidine remains liquid at standard temperature (20°C) [5] [6] [7]. Unlike some related compounds, specific melting point data is not readily available in the literature, suggesting that the compound may not crystallize easily under normal conditions or may have a very low melting point below typical measurement ranges.
The glass transition behavior of aromatic amines has been studied extensively [18] [19] [20], and compounds with similar structures typically exhibit glass transition temperatures that depend on molecular weight, intermolecular interactions, and structural flexibility. Studies on m-toluidine itself show glass transition temperature of 187 K [14], and the N-methyl substitution would be expected to alter this value due to changes in molecular packing and hydrogen bonding capability.
The solubility characteristics of N-Methyl-m-toluidine reflect its amphiphilic nature, with a hydrophobic aromatic system and a polar amine functionality.
Aqueous Solubility: N-Methyl-m-toluidine is practically insoluble in water [5] [6] [7] [17]. This characteristic is consistent with its aromatic amine structure and the presence of hydrophobic methyl substituents that reduce water compatibility. The insolubility in aqueous systems contrasts with the behavior of m-toluidine itself, which shows limited solubility (0.2 g/100 mL at 20°C) [21] in water.
Organic Solvent Solubility: The compound demonstrates good solubility in organic solvents [21] [22], which is expected for aromatic compounds with moderate polarity. Specific solubility data includes:
The solubility pattern reflects the balance between the polar amine functionality and the hydrophobic aromatic-alkyl system. Protic solvents with hydrogen bonding capability (methanol, DMSO) show better compatibility than aprotic solvents with limited hydrogen bonding capacity.
Comparative Analysis: The solubility profile of N-Methyl-m-toluidine differs from that of m-toluidine due to the N-methylation, which eliminates hydrogen bond donor capability while maintaining hydrogen bond acceptor properties. Related studies on toluidine derivatives show that toluidines are poorly soluble in pure water but dissolve well in acidic water due to formation of ammonium salts [25]. However, N-Methyl-m-toluidine, being a secondary amine, would show reduced basicity compared to primary amines and consequently different acid-base solubility behavior.
The compound's storage requirements specify storage under inert gas and avoidance of air exposure [5] [6], indicating potential oxidative degradation that could affect solubility and other properties over time. This air sensitivity is characteristic of aromatic amines and requires consideration in solubility studies and practical applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₁N | [1] [2] [3] |
| Molecular Weight | 121.18 g/mol | [1] [5] [13] |
| Boiling Point | 207°C | [1] [5] [13] [6] |
| Density (25°C) | 0.957 g/mL | [1] [17] [9] |
| Refractive Index (20°C) | 1.56 | [1] [5] [9] |
| Flash Point | 100°C | [5] [13] [6] [9] |
| Water Solubility | Insoluble | [5] [6] [7] [17] |
| Organic Solvent Solubility | Soluble | [21] [22] |
Acute Toxic;Health Hazard